WAY-325398

Description

Properties

IUPAC Name |

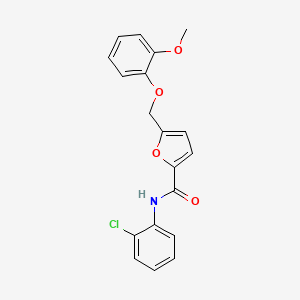

N-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-23-16-8-4-5-9-17(16)24-12-13-10-11-18(25-13)19(22)21-15-7-3-2-6-14(15)20/h2-11H,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLMEZKHDODQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325398 involves several steps, starting with the preparation of the furan ring and subsequent functionalization. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.

Functionalization: The furan ring is then functionalized by introducing the chlorophenyl and methoxyphenoxy groups. This can be achieved through nucleophilic substitution reactions.

Final Assembly: The final step involves the coupling of the functionalized furan ring with the carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, and time), and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

WAY-325398 can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl(_2)).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

WAY-325398 has several applications in scientific research:

Chemistry: Used as a model compound to study furan chemistry and its reactivity.

Biology: Investigated for its role in inhibiting osteoclast formation, which is crucial in bone resorption studies.

Medicine: Potential therapeutic applications in treating bone-related disorders such as osteoporosis.

Industry: Could be used in the development of new materials or as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

WAY-325398 exerts its effects primarily by inhibiting the formation of osteoclasts, the cells responsible for bone resorption. The exact molecular targets and pathways involved include:

Inhibition of RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand): RANKL is essential for osteoclast differentiation and activation.

Modulation of NF-κB Pathway: The NF-κB pathway is crucial for osteoclastogenesis. This compound may inhibit this pathway, reducing osteoclast activity and bone resorption.

Comparison with Similar Compounds

Research Findings and Limitations

- In vitro assays (e.g., enzyme inhibition, cell viability) would quantify target engagement and potency .

- In vivo studies could compare bioavailability and tissue distribution against reference compounds .

Limitations :

- The absence of peer-reviewed data on this compound restricts definitive conclusions.

- Structural or functional similarities inferred here are hypothetical and require experimental validation .

Biological Activity

WAY-325398 is a compound that has garnered attention in the field of biological research, particularly for its potential therapeutic applications in bone-related disorders. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential implications in medicine.

Chemical Structure and Synthesis

This compound is a synthetic compound characterized by a furan ring and functional groups that enhance its biological activity. The synthesis typically involves:

- Formation of the Furan Ring : Utilizing the Paal-Knorr synthesis method.

- Functionalization : Introduction of chlorophenyl and methoxyphenoxy groups via nucleophilic substitution.

- Final Assembly : Coupling with a carboxamide group using reagents like EDCI and HOBt .

The primary biological activity of this compound is its ability to inhibit osteoclast formation, which is crucial in bone resorption. The mechanisms include:

- Inhibition of RANKL : this compound interferes with the Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL), essential for osteoclast differentiation.

- Modulation of NF-κB Pathway : The compound may inhibit the NF-κB signaling pathway, reducing osteoclast activity and subsequently bone resorption .

Research Findings

Research has demonstrated several key findings regarding the biological activity of this compound:

Data Table: Summary of Biological Activity

Case Studies and Clinical Implications

While direct clinical studies on humans are scarce, preclinical studies provide insights into the compound's potential:

- Animal Models : Research involving rodents has shown that administration of this compound leads to decreased markers of bone resorption, suggesting its efficacy as a therapeutic agent.

- Future Directions : More extensive clinical trials are necessary to fully understand the therapeutic potential and safety profile of this compound in humans.

Q & A

Q. What frameworks reconcile discrepancies between in silico predictions and empirical data for this compound’s bioavailability?

- Methodological Guidance :

- Validate computational models (e.g., PBPK) with in vivo PK studies.

- Adjust parameters (e.g., membrane permeability, protein binding) iteratively to improve prediction accuracy .

Data Synthesis and Reporting

-

Table 2 : Criteria for Robust Research Questions on this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.